Methyl 3-amino-2-(cyclopentylmethyl)propanoate
CAS No.: 1247744-05-3
Cat. No.: VC6217070
Molecular Formula: C10H19NO2
Molecular Weight: 185.267
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1247744-05-3 |
---|---|
Molecular Formula | C10H19NO2 |
Molecular Weight | 185.267 |
IUPAC Name | methyl 2-(aminomethyl)-3-cyclopentylpropanoate |
Standard InChI | InChI=1S/C10H19NO2/c1-13-10(12)9(7-11)6-8-4-2-3-5-8/h8-9H,2-7,11H2,1H3 |
Standard InChI Key | YLDWHNCXHWEQFN-UHFFFAOYSA-N |
SMILES | COC(=O)C(CC1CCCC1)CN |
Introduction
Structural and Chemical Properties
Methyl 3-amino-2-(cyclopentylmethyl)propanoate belongs to the class of substituted propanoates, featuring a cyclopentylmethyl group at the second carbon and an amino group at the third carbon of the propanoate backbone. Its molecular formula is C₁₀H₁₉NO₂, with a molecular weight of 185.26 g/mol . The compound’s SMILES notation, COC(=O)C(CC1CCCC1)CN, highlights the ester group (COO), cyclopentane ring, and primary amine . The InChIKey N/A (unreported in sources) would typically encode its stereochemical and structural uniqueness.
Table 1: Key Structural Descriptors
Property | Value | Source |
---|---|---|
Molecular Formula | C₁₀H₁₉NO₂ | |
Molecular Weight | 185.26 g/mol | |
CAS Number | 1247744-05-3 | |
SMILES | COC(=O)C(CC1CCCC1)CN | |
MDL Number | MFCD16706756 |
The cyclopentylmethyl group introduces steric hindrance, potentially influencing the compound’s reactivity and interactions with biological targets. The amino group’s basicity (pKa ~9–10, estimated) suggests protonation under physiological conditions, which could enhance solubility or receptor binding .
Synthesis and Manufacturing Pathways
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Alkylation of Amino Esters: Reacting cyclopentylmethyl halides with methyl 3-aminopropanoate derivatives under basic conditions .
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Reductive Amination: Coupling cyclopentylmethyl ketones with methyl acrylate followed by hydrogenation .
For example, methyl 3-(benzyl(methyl)amino)propanoate is synthesized via Pd/C-catalyzed hydrogenation in ethanol, yielding deprotected amino esters . Adapting this method, cyclopentylmethyl groups could replace benzyl moieties, though reaction conditions (e.g., temperature, catalyst loading) would require optimization .
Table 2: Hypothetical Synthesis Conditions
Step | Reagents/Conditions | Expected Yield |
---|---|---|
1 | Cyclopentylmethyl bromide, K₂CO₃, DMF, 80°C | 60–70% |
2 | H₂, Pd/C, EtOH, RT, 48h | 85–90% |
Challenges include controlling regioselectivity during alkylation and minimizing ester hydrolysis. Purification via chromatography or crystallization is likely necessary due to polar byproducts .
Comparative Analysis with Structural Analogs
Methyl 3-amino-2-(cyclopentylmethyl)propanoate differs from analogs in ring size, substitution patterns, and functional groups:
Table 3: Comparison with Analogous Compounds
Compound | Structure | Key Differences |
---|---|---|
Methyl 3-amino-3-cyclohexylpropanoate | Cyclohexyl instead of cyclopentyl | Increased lipophilicity |
Ethyl 3-amino-2-(cyclopropyl)propanoate | Cyclopropyl and ethyl ester | Higher ring strain, lower MW |
3-Amino-2-(cyclopentylmethyl)propanoic acid | Carboxylic acid instead of ester | Enhanced solubility, acidity |
The cyclopentyl group balances steric bulk and conformational flexibility compared to cyclohexyl or cyclopropyl analogs, potentially optimizing target engagement . The methyl ester may improve bioavailability over carboxylic acid derivatives by resisting ionization .
Applications in Research and Industry
While explicit applications are undocumented, the compound’s features suggest utility in:
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Medicinal Chemistry: As a building block for neuroactive or antiviral agents, leveraging the cyclopentyl group’s resemblance to bioactive terpenes .
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Material Science: Functionalization of polymers via amine-ester crosslinking .
Ongoing research could explore its role in prodrug design, where esterases cleave the methyl group to release active metabolites .
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